

# Application Notes: PKC (19-36) in Neuroscience Research

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## Compound of Interest

Compound Name: Protein Kinase C (19-36)

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## Introduction

Protein Kinase C (PKC) (19-36) is a synthetic peptide that functions as a highly selective and potent inhibitor of Protein Kinase C.[1] It corresponds to the amino acid residues 19-36 of the pseudosubstrate regulatory domain of PKC.[2] This region mimics the substrate binding site of PKC but lacks the serine or threonine residue for phosphorylation. By binding competitively to the enzyme's active site, PKC (19-36) effectively blocks both the autophosphorylation and the phosphorylation of other protein substrates, making it an invaluable tool for elucidating the roles of PKC in complex neuronal signaling pathways.[2][3]

## Mechanism of Action

PKC enzymes are crucial serine/threonine kinases that are activated by signals such as increases in diacylglycerol (DAG) and intracellular calcium. Once active, PKC phosphorylates a wide array of target proteins, influencing cellular processes from gene expression to ion channel modulation.

PKC (19-36) acts as a competitive inhibitor by occupying the substrate-binding cavity of the PKC catalytic domain.[3] This prevents endogenous substrates from accessing the kinase, thereby inhibiting downstream signaling events. Its high specificity for PKC, with significantly lower affinity for other kinases like PKA and CaMKII, allows researchers to dissect PKC-specific pathways with considerable confidence.[3][4]

## Key Applications in Neuroscience

The application of PKC (19-36) has been instrumental in defining the role of PKC in numerous neuronal functions:

- **Synaptic Plasticity:** PKC is a key molecule in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. Studies have shown that intracellular application of PKC (19-36) can block the induction of specific forms of LTP and LTD in brain regions like the hippocampus and cerebellum, confirming the necessity of PKC activity for these processes.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Neurotransmitter Signaling:** The peptide is widely used to investigate signaling cascades downstream of G-protein coupled receptors (GPCRs). For instance, research has demonstrated that PKC (19-36) blocks the facilitation of glutamate-mediated synaptic transmission induced by dopamine receptor activation in the entorhinal cortex.[\[8\]](#)[\[9\]](#)
- **Ion Channel Modulation:** PKC directly phosphorylates and modulates the activity of various ion channels, thereby regulating neuronal excitability. Experiments using PKC (19-36) have revealed the role of PKC in the modulation of voltage-gated Na<sup>+</sup> and Ca<sup>2+</sup> channels in hippocampal and sensory neurons.[\[10\]](#)[\[11\]](#)[\[12\]](#) For example, it prevents the reduction of Na<sup>+</sup> currents by PKC activators in hippocampal neurons.[\[11\]](#)
- **Pain and Sensitization:** In sensory neurons, PKC is involved in the sensitization of nociceptors, which contributes to pain hypersensitivity. PKC (19-36) has been used to demonstrate that PKC activity is necessary for the prostaglandin E2 (PGE2)-induced modulation of tetrodotoxin-resistant sodium channels (TTX-R INa), a key mechanism in peripheral sensitization.[\[12\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for PKC (19-36) based on published research.

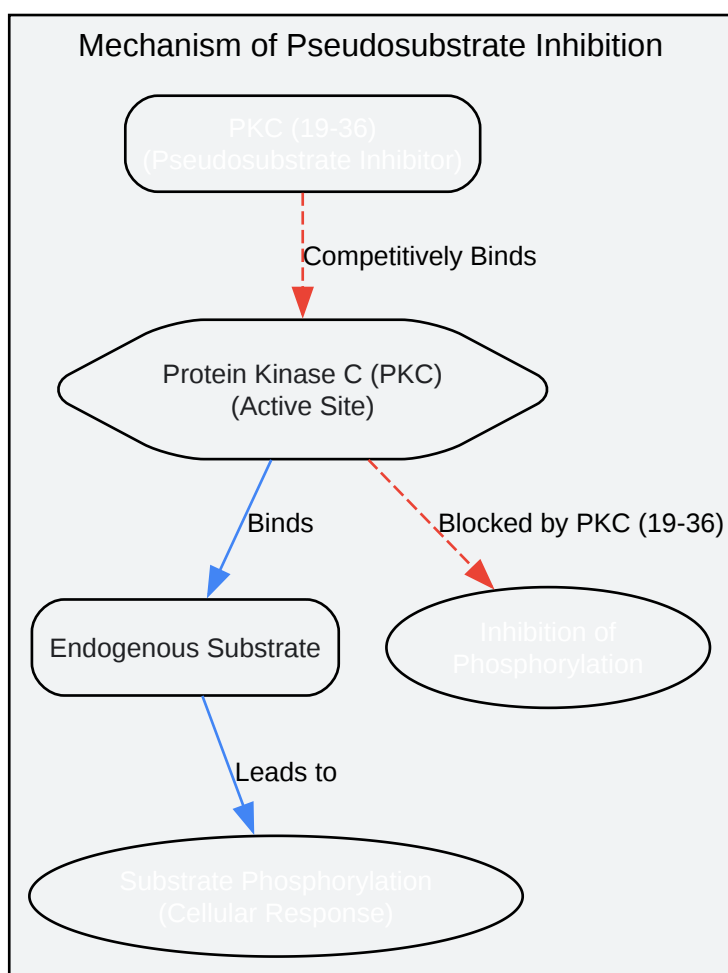
Table 1: Inhibitory Potency and Selectivity of PKC (19-36)

Parameter	Value	Target Enzyme	Notes	Reference
IC50	0.18 $\mu$ M	Protein Kinase C	The concentration required for 50% inhibition.	[13][14]
Ki	147 nM	Protein Kinase C	A potent, reversible, and substrate competitive inhibitor.	[3]
Ki	0.28 $\mu$ M	Protein Kinase C	Determined in studies investigating long-term potentiation.	[4]
IC50	423 $\mu$ M	Protein Kinase A	Demonstrates high selectivity for PKC over PKA.	[3]
Selectivity	~20-fold	PKC vs. CaMKII	Exhibits significant selectivity for PKC over CaMKII.	[4]

Table 2: Common Experimental Working Concentrations of PKC (19-36)

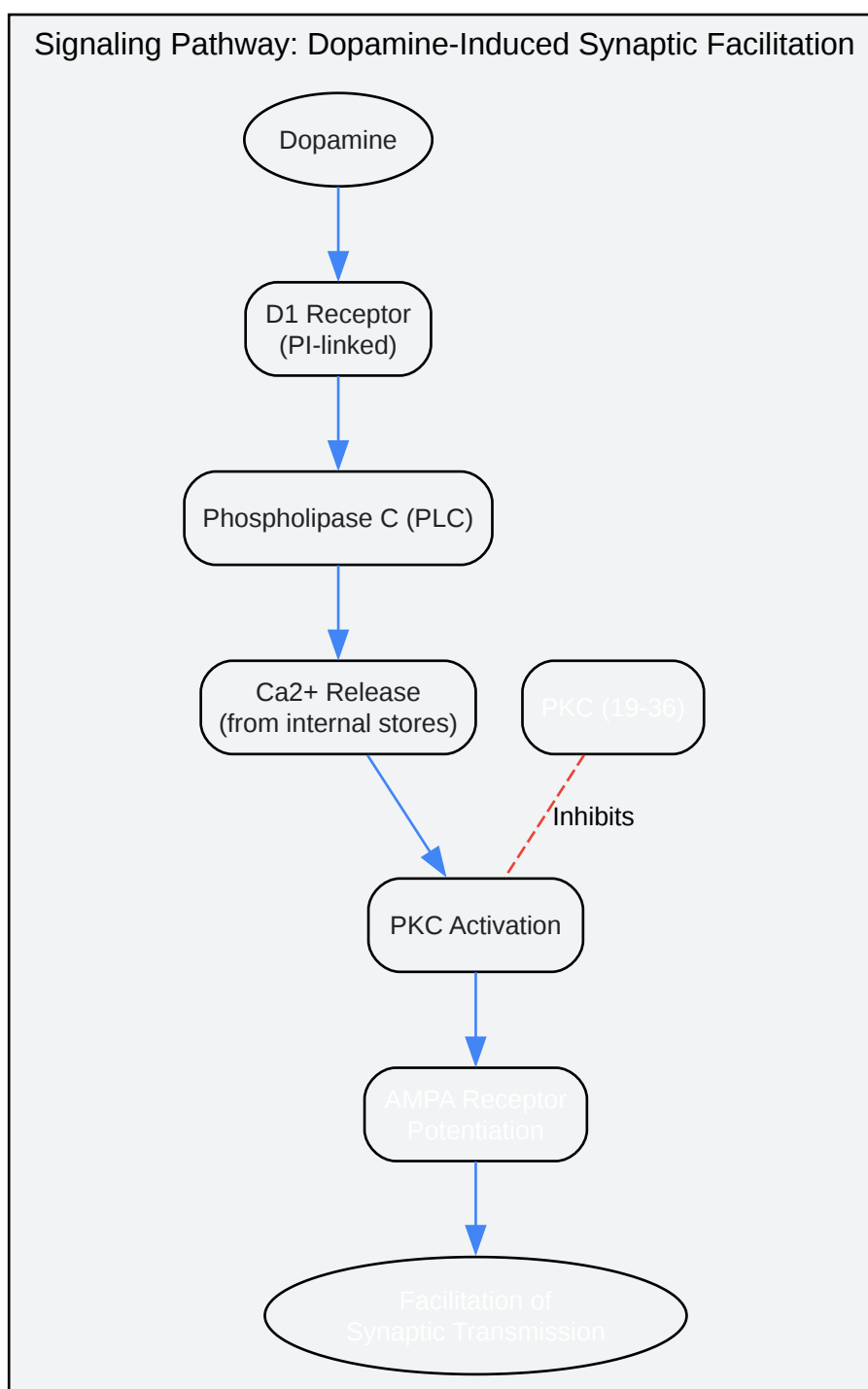
Application Method	Concentration	Neuronal Preparation	Research Area	Reference
Intracellular Dialysis	50 $\mu$ M	Cultured Aplysia bag cell neurons	Neuronal excitability	<a href="#">[15]</a>
Intracellular Dialysis	10 $\mu$ M	Chick sympathetic neurons	Ion channel modulation	<a href="#">[10]</a>
Intracellular Dialysis	100 $\mu$ M	Rat dentate gyrus neurons	Long-term depression (LTD)	<a href="#">[7]</a>
Microinjection	2 - 20 $\mu$ M	Sea urchin eggs (model system)	Na <sup>+</sup> -H <sup>+</sup> antiporter activity	<a href="#">[1]</a>
Intravenous (in vivo)	20 $\mu$ g/kg	Cat visceral afferents	Pain signaling	<a href="#">[16]</a>

## Visualizations



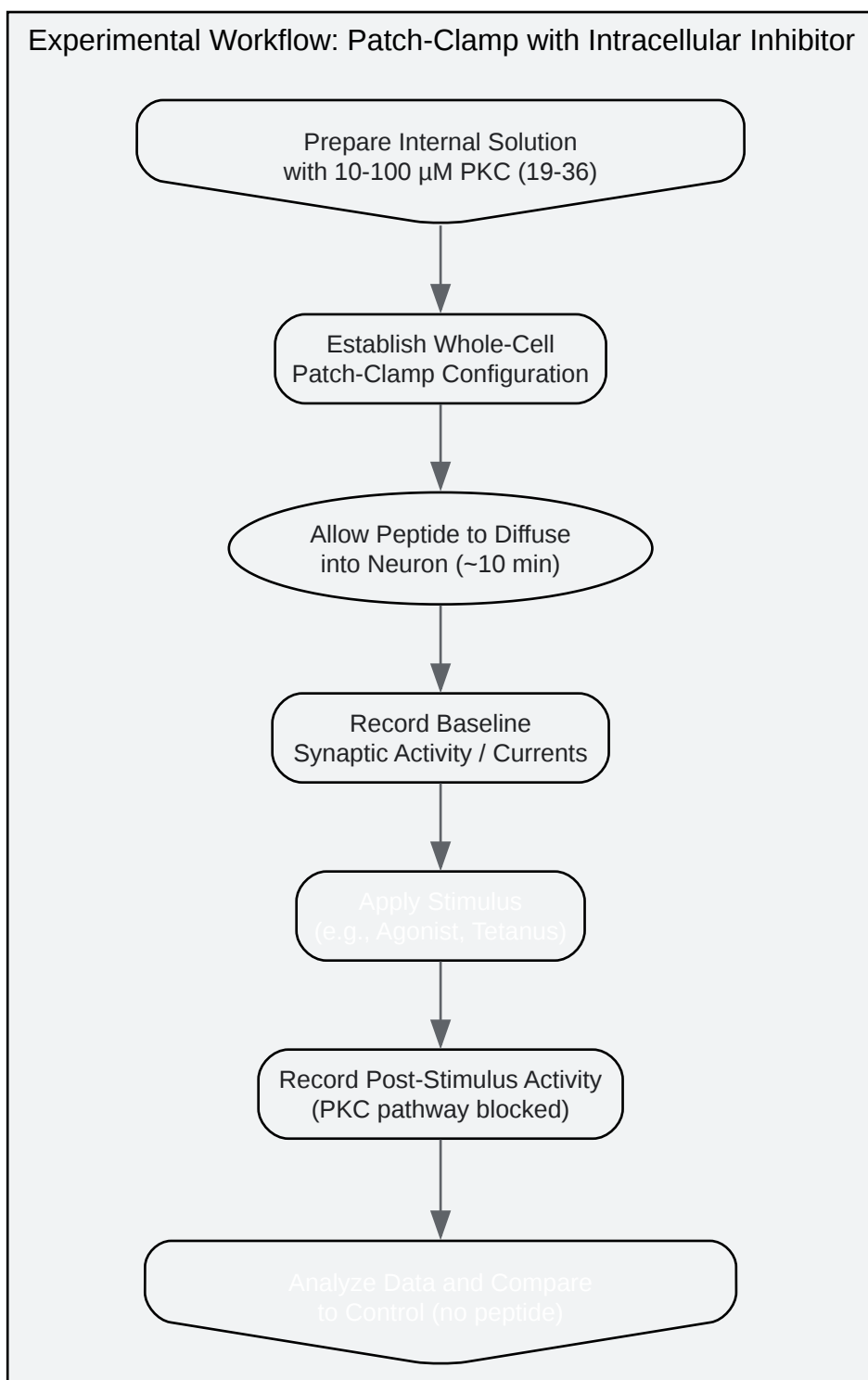
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Caption: Mechanism of PKC (19-36) competitive inhibition.



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Caption: PKC (19-36) blocks dopamine-mediated synaptic facilitation.



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Caption: Workflow for using PKC (19-36) in electrophysiology.

## Experimental Protocols

### Protocol 1: Preparation of PKC (19-36) Stock Solution

This protocol describes the reconstitution and storage of lyophilized PKC (19-36) peptide.

Materials:

- Lyophilized PKC (19-36) peptide (trifluoroacetate salt)[3]
- Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
- Microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
- Reconstitute the peptide in sterile water or buffer to a desired stock concentration (e.g., 1-10 mM). Consult the manufacturer's data sheet for specific solubility information.
- Vortex gently to ensure the peptide is fully dissolved.
- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.
- Store the aliquots at -20°C. Stock solutions are typically stable for up to 4 weeks.[3] Avoid repeated freeze-thaw cycles.

### Protocol 2: Intracellular Application of PKC (19-36) via Patch Pipette

This protocol is for investigating the postsynaptic role of PKC in neuronal function using whole-cell patch-clamp electrophysiology.[6][8][10]

Materials:

- PKC (19-36) stock solution (from Protocol 1)



- Standard internal (pipette) solution appropriate for the target neurons
- Patch pipettes (borosilicate glass)
- Electrophysiology rig (microscope, amplifier, micromanipulator, data acquisition system)
- Neuronal preparation (e.g., brain slices, cultured neurons)

#### Procedure:

- Thaw an aliquot of the PKC (19-36) stock solution on ice.
- Dilute the stock solution into the standard internal pipette solution to achieve the final desired working concentration (e.g., 10  $\mu$ M, 50  $\mu$ M, or 100  $\mu$ M).<sup>[7][10][15]</sup>
- Prepare a control internal solution without the peptide.
- Back-fill a patch pipette with the PKC (19-36)-containing internal solution.
- Approach a target neuron and establish a high-resistance ( $>1$  G $\Omega$ ) seal (cell-attached mode).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Wait for a minimum of 10-15 minutes after establishing the whole-cell configuration before starting the experiment. This allows for the peptide to diffuse from the pipette and equilibrate within the neuron's cytoplasm.<sup>[10]</sup>
- Proceed with the experimental paradigm (e.g., recording baseline synaptic events, applying a neurotransmitter, or using a plasticity-inducing stimulus).
- Record data and compare the results to control cells recorded with the standard internal solution to determine the effect of PKC inhibition.

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